molecular formula C11H11N5S B483589 3-Propyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 892684-38-7

3-Propyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B483589
CAS No.: 892684-38-7
M. Wt: 245.31g/mol
InChI Key: XXCPRIDDHHCPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with ortho esters or other suitable reagents. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridinyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.

Scientific Research Applications

3-Propyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like shikimate dehydrogenase, disrupting their normal function and thereby exerting its biological effects . The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore.

Comparison with Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their biological activities.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another class of compounds with similar structural features but different ring fusion patterns.

Uniqueness: 3-Propyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a propyl group and a pyridinyl moiety enhances its ability to interact with biological targets, making it a valuable compound for drug development .

Biological Activity

3-Propyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H11N5S
  • Molecular Weight : 245.30354 g/mol
  • CAS Number : Not specified in the sources but can be referenced through its structural identifiers.

Biological Activities

The biological activities associated with this compound primarily stem from the [1,2,4]thiadiazole moiety. Research indicates that derivatives of this compound exhibit a range of pharmacological effects:

  • Anticancer Activity : A study demonstrated that derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole showed significant inhibition of c-Met kinase activity and cell growth in various cancer cell lines. The most potent derivative exhibited an IC50 value of 2.02 nM against c-Met kinase and 88 nM for cell growth inhibition in the MKN45 gastric cancer cell line .
  • Antimicrobial Properties : Compounds containing the thiadiazole ring have been reported to possess antimicrobial activity against a variety of pathogens. This includes efficacy against bacteria and fungi, making them candidates for further development as antimicrobial agents .
  • Anticonvulsant Effects : Some derivatives have shown promise as anticonvulsant agents. The mechanism involves modulation of GABA receptors which helps in stabilizing neuronal excitability and preventing seizures .
  • Anti-inflammatory and Analgesic Effects : Research indicates that these compounds may also exhibit anti-inflammatory properties and could be effective in pain management through various nociceptive pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Kinase Inhibition : The compound's ability to inhibit c-Met kinase is significant for its anticancer properties. This inhibition disrupts signaling pathways critical for tumor growth and metastasis .
  • GABAergic Modulation : The anticonvulsant activity is attributed to the interaction with GABA receptors that facilitate chloride ion influx into neurons, thereby hyperpolarizing them and reducing excitability .

Case Studies and Research Findings

Several studies have investigated the biological activity of derivatives related to this compound:

StudyFocusKey Findings
Antiepileptic ActivityIdentified structural features contributing to anticonvulsant effects; emphasized the role of GABA receptors.
Anticancer ActivityReported potent inhibition of c-Met kinase; highlighted selectivity over other kinases.
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains; suggested potential for drug development.

Properties

IUPAC Name

3-propyl-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c1-2-3-9-13-14-11-16(9)15-10(17-11)8-4-6-12-7-5-8/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCPRIDDHHCPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.